An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid (CAS No. 115382-35-9)
An In-Depth Technical Guide to 4-Acetyl-2-chlorobenzoic Acid (CAS No. 115382-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-Acetyl-2-chlorobenzoic acid, registered under CAS number 115382-35-9, is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a ketone, and a chlorinated aromatic ring, makes it a versatile and highly valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive technical overview of 4-Acetyl-2-chlorobenzoic acid, including its physicochemical properties, a detailed synthesis protocol, its critical role in the development of targeted cancer therapies, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Acetyl-2-chlorobenzoic acid is fundamental for its effective use in research and development. The compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 115382-35-9 | [1][3] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [1] |
| Purity | ≥ 98% | [1] |
| Shelf Life | 2 years under recommended storage conditions | [1] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 4-Acetyl-2-chlorobenzoic acid can be achieved through a multi-step process. A common and effective route involves the oxidation of a substituted toluene derivative. The following protocol is a representative method for its preparation.
Experimental Protocol: Oxidation of 3-Chloro-4-methylacetophenone
This protocol outlines the synthesis of 4-Acetyl-2-chlorobenzoic acid from 3-chloro-4-methylacetophenone.
Materials:
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3-Chloro-4-methylacetophenone
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
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Water
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Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylacetophenone in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Oxidation: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic and should be controlled by the rate of addition.
-
Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
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Precipitation: Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to a pH of approximately 2. This will precipitate the 4-Acetyl-2-chlorobenzoic acid.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
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Drying: Dry the purified 4-Acetyl-2-chlorobenzoic acid in a vacuum oven at an appropriate temperature.
Causality Behind Experimental Choices:
-
The use of a strong oxidizing agent like potassium permanganate is essential for the conversion of the methyl group on the aromatic ring to a carboxylic acid.
-
The reaction is performed under basic conditions to keep the product, a carboxylic acid, in its soluble salt form during the oxidation, preventing it from precipitating with the manganese dioxide.
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Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid product, which is less soluble in the acidic aqueous solution.
-
Recrystallization is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.
Caption: Synthesis workflow for 4-Acetyl-2-chlorobenzoic acid.
Applications in Drug Development: A Crucial Intermediate for PARP Inhibitors
4-Acetyl-2-chlorobenzoic acid is a key building block in the synthesis of a class of anti-cancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[1][3][4][5] These drugs are a form of targeted therapy that exploits deficiencies in DNA repair mechanisms in certain cancer cells, particularly those with BRCA1 or BRCA2 mutations.[1][4]
Role in the Synthesis of Olaparib and Niraparib:
Olaparib and Niraparib are two FDA-approved PARP inhibitors used in the treatment of ovarian, breast, and other cancers.[1][3][6][7] The synthesis of these complex molecules often involves the use of 4-Acetyl-2-chlorobenzoic acid or its derivatives as a key intermediate to construct the core scaffold of the drug. The carboxylic acid and acetyl groups provide reactive handles for subsequent chemical transformations, allowing for the assembly of the final drug structure.
The general role of 4-Acetyl-2-chlorobenzoic acid in the synthesis of PARP inhibitors involves its conversion into a more complex intermediate which is then coupled with other fragments to form the final drug molecule. This highlights the importance of this compound in providing a foundational piece for the construction of these life-saving medications.
Caption: Role of 4-Acetyl-2-chlorobenzoic acid in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Acetyl-2-chlorobenzoic acid. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion
4-Acetyl-2-chlorobenzoic acid is a chemical intermediate of significant value, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecular architectures. The critical role of this compound in the synthesis of life-saving PARP inhibitors for cancer therapy underscores its importance in modern drug development. Researchers and scientists who understand the properties, synthesis, and applications of 4-Acetyl-2-chlorobenzoic acid are well-equipped to leverage its potential in the creation of novel and impactful chemical entities.
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